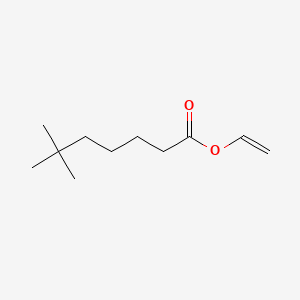
3-Hydroxy-4-iodobenzoesäure
Übersicht
Beschreibung
3-Hydroxy-4-iodobenzoic acid is a chemical compound with the linear formula HOC6H3(I)CO2H . It has a molecular weight of 264.02 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-iodobenzoic acid is represented by the SMILES stringOC(=O)c1ccc(I)c(O)c1 . The InChI key for this compound is UABBBWVTEWIIMN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
3-Hydroxy-4-iodobenzoic acid is a solid with a melting point of 225-229 °C . It has a density of 2.2±0.1 g/cm3 and a boiling point of 319.8±32.0 °C at 760 mmHg . The compound is soluble, with a solubility of 0.324 mg/ml or 0.00123 mol/l .Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Hydroxy-4-iodobenzoesäure: ist ein wertvoller Baustein in der organischen Synthese. Sein Iodatom kann an verschiedenen Kreuzkupplungsreaktionen teilnehmen, wie z. B. Suzuki- und Stille-Kupplungen, was es zu einem vielseitigen Reagenz für die Konstruktion komplexer organischer Moleküle macht. Die Hydroxylgruppe dieser Verbindung bietet auch Möglichkeiten für die weitere Funktionalisierung durch Veresterung oder Veretherung .
Medizinische Chemie
In der medizinischen Chemie dient This compound als Vorläufer für die Synthese verschiedener biologisch aktiver Verbindungen. Ihr Strukturmotiv findet sich in mehreren Pharmazeutika und kann zur Herstellung von Analogen für die Medikamentenentwicklung verwendet werden, insbesondere bei der Entwicklung neuer entzündungshemmender und krebshemmender Mittel .
Materialwissenschaften
Diese Verbindung findet Anwendungen in der Materialwissenschaft, da sie als Monomer für die Synthese von Polymeren mit spezifischen optischen Eigenschaften dienen kann. Das Iodatom kann verwendet werden, um schwere Atome in Polymere einzubringen, was für Materialien von Vorteil ist, die hohe Brechungsindizes benötigen .
Analytische Chemie
This compound: kann aufgrund ihrer genau definierten Reinheit und Stabilität als Standard in der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet werden. Sie hilft bei der Kalibrierung des Systems und stellt die Genauigkeit der Analysenmethoden sicher .
Biokonjugation
Die reaktiven Gruppen der Verbindung machen sie für Biokonjugationstechniken geeignet. Sie kann verwendet werden, um Biomoleküle an verschiedene Oberflächen oder aneinander zu koppeln, was für die Entwicklung von Biosensoren und diagnostischen Tests entscheidend ist .
Photodynamische Therapie
Die Forschung hat die Verwendung von This compound in der photodynamischen Therapie (PDT) untersucht. Das Iodatom spielt eine Rolle im Photosensibilisierungsprozess, der zur Behandlung bestimmter Krebsarten verwendet wird, indem ein Photosensibilisator mit Licht aktiviert wird, um reaktive Sauerstoffspezies zu erzeugen .
Nuklearmedizin
Das Iodatom in This compound kann durch radioaktive Isotope ersetzt werden, um Radiotracer für die Bildgebung in der Nuklearmedizin zu erzeugen. Diese Anwendung ist besonders nützlich bei Positronenemissionstomographie (PET)-Scans, um biologische Prozesse in Echtzeit zu verfolgen .
Umweltstudien
Schließlich kann This compound in Umweltstudien verwendet werden, um das Schicksal jodierter organischer Verbindungen in der Natur zu verstehen. Ihr Abbau und ihre Wechselwirkung mit natürlichen Elementen liefern Einblicke in die Umweltauswirkungen halogenierter organischer Chemikalien .
Safety and Hazards
3-Hydroxy-4-iodobenzoic acid is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous if ingested, causes skin irritation, serious eye damage, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .
Eigenschaften
IUPAC Name |
3-hydroxy-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABBBWVTEWIIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353120 | |
| Record name | 3-Hydroxy-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58123-77-6 | |
| Record name | 3-Hydroxy-4-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58123-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














